2-(But-3-ynyl)-7-chlorobenzo[d]oxazole
Description
Historical Development and Significance of Benzoxazole (B165842) Scaffolds in Organic Synthesis
The history of benzoxazole chemistry dates back to the 19th century, with one of the earliest recognitions of the oxazole (B20620) ring system being the synthesis of 2-methylbenzoxazole (B1214174) by Ladenburg in 1876. rsc.org The advancement of organic chemistry saw the development of numerous synthetic routes to this heterocyclic core. illinois.edu Traditionally, the most common methods for synthesizing the benzoxazole moiety involve the condensation of 2-aminophenols with reagents such as carboxylic acids, aldehydes, or their derivatives, often facilitated by dehydrating agents like polyphosphoric acid (PPA). illinois.eduresearchgate.net
Over the decades, synthetic methodologies have evolved significantly. Modern approaches often employ metal catalysts, including copper, palladium, and iron, to achieve more efficient and selective syntheses under milder conditions. acs.orgorganic-chemistry.org These advanced methods include intramolecular cyclizations of o-haloanilides and various cross-coupling reactions, broadening the scope of accessible benzoxazole derivatives. wikipedia.org The significance of the benzoxazole scaffold is underscored by its classification as a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets, making it a fertile ground for drug discovery. nih.gov This has cemented its importance as a key building block in organic synthesis for creating molecules with diverse pharmacological and material properties. ontosight.ainih.gov
| Synthetic Milestone | Description | Approximate Era |
| First Recognition | Synthesis of 2-methylbenzoxazole by Ladenburg. rsc.org | 1870s |
| Classical Synthesis | Condensation of 2-aminophenols with carboxylic acids/derivatives. illinois.eduresearchgate.net | Early 20th Century |
| Modern Catalysis | Introduction of metal-catalyzed (Cu, Pd) cyclization and cross-coupling reactions. wikipedia.orgorganic-chemistry.org | Late 20th - 21st Century |
| Green Chemistry | Development of eco-friendly methods using reusable catalysts and benign solvents. acs.org | 21st Century |
Overview of Diverse Functionalized Benzoxazole Derivatives in Chemical Research
The versatility of the benzoxazole core allows for the introduction of a wide array of functional groups at various positions, leading to a rich diversity of derivatives with tailored properties. This structural diversity is a key reason for the scaffold's prevalence in chemical research. acs.org Functionalized benzoxazoles are investigated across multiple scientific disciplines, from medicinal chemistry to materials science.
In the realm of medicinal chemistry , benzoxazole derivatives have been shown to exhibit a remarkable spectrum of biological activities. researchgate.netdigitellinc.comnih.gov Their structural similarity to naturally occurring nucleic acid bases, such as adenine (B156593) and guanine, is thought to facilitate their interaction with biological macromolecules. rsc.orgdigitellinc.com This has led to the development of benzoxazole-containing compounds with applications as:
Antimicrobial agents: Effective against various strains of bacteria and fungi. illinois.eduresearchgate.net
Anticancer agents: Showing cytotoxicity against various cancer cell lines through mechanisms like the inhibition of enzymes such as VEGFR-2. amazonaws.comrsc.org
Anti-inflammatory drugs: Including commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like Flunoxaprofen. ontosight.airesearchgate.net
Antiviral compounds: Investigated for their potential to inhibit viral replication. organic-chemistry.org
Beyond pharmaceuticals, benzoxazole derivatives have found applications in materials science . Their unique photophysical properties, specifically their strong fluorescence, have led to their use as optical brighteners in textiles and detergents, as well as components in organic light-emitting diodes (OLEDs) and other electronic materials. rsc.orgillinois.edu
| Application Area | Examples of Functionalized Benzoxazole Activity | Key Functional Groups |
| Medicinal Chemistry | Antibacterial, Antifungal, Anticancer, Anti-inflammatory. illinois.edunih.govamazonaws.com | Amines, amides, substituted phenyl rings, halogens. |
| Materials Science | Optical brighteners, components for OLEDs. rsc.orgillinois.edu | Aryl groups, extended conjugated systems. |
| Agrochemicals | Herbicides, Insecticides, Fungicides. nih.gov | Varied, often containing halogen and nitro groups. |
Rationale for Investigating 2-(But-3-ynyl)-7-chlorobenzo[d]oxazole within Advanced Heterocyclic Chemistry
While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be logically constructed by analyzing its distinct structural features: the 7-chloro substituent and the 2-(but-3-ynyl) group.
The 7-chloro substituent introduces a halogen atom onto the benzene (B151609) portion of the scaffold. Halogens are known to modulate the electronic properties of aromatic systems through inductive and resonance effects. This can influence the molecule's reactivity, stability, and, crucially, its biological activity by altering its binding affinity to target proteins. The presence of a chlorine atom can enhance lipophilicity, which may improve cell membrane permeability. Furthermore, chloro-substituted benzoxazoles are a common motif in compounds screened for various pharmacological effects. acs.orgnih.gov
The 2-(but-3-ynyl) group places a terminal alkyne at the 2-position of the benzoxazole ring. Terminal alkynes are exceptionally versatile and valuable functional groups in modern organic synthesis. rsc.org Their utility stems from their ability to participate in a variety of powerful and reliable chemical transformations, serving as a "synthetic handle" for further molecular elaboration. Key reactions involving terminal alkynes include:
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is fundamental for constructing complex conjugated systems. organic-chemistry.orgwikipedia.org
Azide-Alkyne 'Click' Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of "click chemistry," allowing for the efficient and specific formation of 1,2,3-triazole rings. organic-chemistry.orgdigitellinc.comwikipedia.org This reaction is widely used in drug discovery, bioconjugation, and materials science due to its high yield, mild reaction conditions, and broad functional group tolerance. nih.gov
Therefore, the investigation of this compound is scientifically compelling. The 7-chloro group serves to fine-tune the core properties of the benzoxazole system, while the 2-(but-3-ynyl) group provides a reactive center for building more complex and potentially more potent or functional molecules through established and efficient synthetic methodologies like Sonogashira coupling and click chemistry. This positions the compound as a valuable intermediate for creating libraries of novel, diverse, and complex benzoxazole derivatives for screening in drug discovery and materials science applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8ClNO |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-but-3-ynyl-7-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C11H8ClNO/c1-2-3-7-10-13-9-6-4-5-8(12)11(9)14-10/h1,4-6H,3,7H2 |
InChI Key |
VGIRWSRXFPYQIS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1=NC2=C(O1)C(=CC=C2)Cl |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 2 but 3 Ynyl 7 Chlorobenzo D Oxazole
Reactions Involving the Terminal Alkyne Functionality
The but-3-ynyl substituent at the C2 position of the benzoxazole (B165842) core is the primary site of reactivity. The terminal alkyne can undergo transformations typical of activated alkynes, including additions and cycloadditions, providing a versatile handle for molecular elaboration.
The conjugate addition of heteroatom nucleophiles, often termed a hetero-Michael addition, is a prominent reaction pathway for 2-alkynyl oxazole (B20620) derivatives. nih.gov These stereoselective additions provide a powerful method for creating functionalized heterocyclic building blocks. nih.gov The reaction involves the attack of a nucleophile on the β-carbon of the alkyne, with subsequent protonation to yield a stable vinyl derivative.
In the presence of a suitable catalyst, typically a base, alcohols can add across the terminal alkyne of 2-(but-3-ynyl)-7-chlorobenzo[d]oxazole. This reaction, known as an oxa-Michael addition, results in the formation of a vinyl ether derivative. The regioselectivity of the addition is controlled by the electronic influence of the benzoxazole ring, leading to the formation of the more stable product.
| Nucleophile | Catalyst/Conditions | Product |
|---|---|---|
| Methanol (CH₃OH) | NaOCH₃, CH₃OH, reflux | 7-Chloro-2-(4-methoxybut-3-en-1-yl)benzo[d]oxazole |
| Ethanol (C₂H₅OH) | NaOC₂H₅, C₂H₅OH, reflux | 7-Chloro-2-(4-ethoxybut-3-en-1-yl)benzo[d]oxazole |
| tert-Butanol ((CH₃)₃COH) | KOtBu, THF, rt | 2-(4-(tert-butoxy)but-3-en-1-yl)-7-chlorobenzo[d]oxazole |
Primary and secondary amines readily undergo conjugate addition to activated alkynes in an aza-Michael reaction. princeton.edu This transformation is highly valuable for synthesizing enamine derivatives, which are versatile intermediates in organic synthesis. The reaction of this compound with various amines is expected to proceed efficiently, often without the need for a strong catalyst.
| Nucleophile | Conditions | Product |
|---|---|---|
| Aniline (C₆H₅NH₂) | Neat, 80 °C | 7-Chloro-2-(4-(phenylamino)but-3-en-1-yl)benzo[d]oxazole |
| Piperidine (C₅H₁₀NH) | Ethanol, reflux | 7-Chloro-2-(4-(piperidin-1-yl)but-3-en-1-yl)benzo[d]oxazole |
| Benzylamine (C₆H₅CH₂NH₂) | Neat, rt | 2-(4-(Benzylamino)but-3-en-1-yl)-7-chlorobenzo[d]oxazole |
Thiols are excellent nucleophiles for conjugate addition to alkynes, a reaction known as thia-Michael addition. This process is typically very efficient and can be catalyzed by a mild base. The reaction with this compound would yield vinyl sulfide products, which are useful precursors for further chemical modifications.
| Nucleophile | Catalyst/Conditions | Product |
|---|---|---|
| Thiophenol (C₆H₅SH) | Et₃N, CH₂Cl₂, rt | 7-Chloro-2-(4-(phenylthio)but-3-en-1-yl)benzo[d]oxazole |
| Ethanethiol (C₂H₅SH) | NaSEt, Ethanol, rt | 7-Chloro-2-(4-(ethylthio)but-3-en-1-yl)benzo[d]oxazole |
| Benzyl Mercaptan (C₆H₅CH₂SH) | K₂CO₃, DMF, 50 °C | 2-(4-(Benzylthio)but-3-en-1-yl)-7-chlorobenzo[d]oxazole |
The addition of hydrogen halides (HX) across the triple bond of 2-alkynyl oxazoles can proceed with high stereoselectivity. nih.gov This reaction follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the alkyne, and the halide adds to the more substituted carbon, forming a vinyl halide. libretexts.orglumenlearning.com The presence of two pi bonds allows for the addition to potentially occur twice, leading to a geminal dihalide upon treatment with excess HX. libretexts.orgmasterorganicchemistry.com
| Reagent | Conditions | Product (Major Isomer) |
|---|---|---|
| Hydrogen Chloride (HCl) | CH₂Cl₂, 0 °C to rt | 7-Chloro-2-(3-chlorobut-3-en-1-yl)benzo[d]oxazole |
| Hydrogen Bromide (HBr) | Acetic Acid, 0 °C | 2-(3-Bromobut-3-en-1-yl)-7-chlorobenzo[d]oxazole |
| Hydrogen Iodide (HI) | Acetonitrile (B52724), rt | 7-Chloro-2-(3-iodobut-3-en-1-yl)benzo[d]oxazole |
The terminal alkyne of this compound is an excellent substrate for various cycloaddition reactions, enabling the construction of complex cyclic and heterocyclic systems.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency, mild reaction conditions, and exceptional regioselectivity. jetir.org This reaction transforms terminal alkynes and organic azides exclusively into 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The CuAAC reaction offers a robust method for linking the this compound moiety to other molecules containing an azide (B81097) group. The copper catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal process. jetir.orgacs.org
| Azide Reactant | Catalyst/Conditions | Product |
|---|---|---|
| Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, rt | 2-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-7-chlorobenzo[d]oxazole |
| Phenyl Azide | CuI, DIPEA, THF, rt | 7-Chloro-2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzo[d]oxazole |
| Azido-PEG | [Cu(PPh₃)₂]NO₃, Toluene, rt | PEG-ylated 7-chlorobenzo[d]oxazole-triazole conjugate |
The alkyne functionality in this compound can serve as a dienophile in [4+2] Diels-Alder cycloadditions. This powerful carbon-carbon bond-forming reaction involves the interaction of the alkyne (a 2π electron system) with a conjugated diene (a 4π electron system) to form a six-membered ring. While reactions involving simple alkynes often require elevated temperatures, the activation provided by the benzoxazole group may facilitate the cycloaddition under milder conditions. The initial product is a cyclohexadiene derivative, which can sometimes undergo subsequent aromatization depending on the substrate and reaction conditions.
| Diene Reactant | Conditions | Product |
|---|---|---|
| Cyclopentadiene | Toluene, 110 °C, sealed tube | 7-Chloro-2-((norbornadien-2-yl)methyl)benzo[d]oxazole |
| 1,3-Butadiene | Xylene, 140 °C, high pressure | 7-Chloro-2-((cyclohexa-1,4-dien-1-yl)methyl)benzo[d]oxazole |
| 2,3-Dimethyl-1,3-butadiene | Toluene, 120 °C | 7-Chloro-2-((4,5-dimethylcyclohexa-1,4-dien-1-yl)methyl)benzo[d]oxazole |
Metal-Catalyzed Functionalization of the Alkyne
The terminal alkyne group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Its reactivity can be harnessed through various metal-catalyzed transformations.
Metal-catalyzed addition of water (hydration) or amines (hydroamination) across the carbon-carbon triple bond of the butynyl group provides a direct route to carbonyl compounds and nitrogen-containing derivatives, respectively. These reactions are typically atom-economical and can be catalyzed by a range of transition metals. mdpi.com
Hydration: The hydration of terminal alkynes, such as the one in this compound, typically follows Markovnikov's rule to yield a methyl ketone. Gold and platinum complexes are particularly effective catalysts for this transformation. mdpi.comnih.govacs.org Gold(I) catalysts, often stabilized by N-heterocyclic carbene (NHC) or bulky phosphine ligands, are highly active under mild conditions, avoiding the harsh conditions and toxicity associated with classical mercury-based reagents. researchgate.net The reaction proceeds via the activation of the alkyne by the metal center, facilitating the nucleophilic attack of water. mdpi.com
Hydroamination: The addition of amines to alkynes is a powerful method for synthesizing imines, enamines, and other nitrogen-containing heterocycles. nih.govresearchgate.net Copper and gold catalysts are frequently employed for intermolecular hydroamination reactions. nih.govucsb.edu The reaction of this compound with primary or secondary amines in the presence of a suitable catalyst would lead to the formation of the corresponding imine or enamine derivatives. Intramolecular variations are also possible if a nucleophilic nitrogen is present elsewhere in the molecule.
| Transformation | Typical Catalyst System | Reagent | Expected Product |
|---|---|---|---|
| Hydration | Au(I) complexes (e.g., [(IPr)AuCl]/AgSbF6) or Pt(II) complexes | H2O, often in a protic solvent mixture | 4-(7-Chlorobenzo[d]oxazol-2-yl)butan-2-one |
| Hydroamination | Cu(I) or Au(I) complexes | Primary Amine (R-NH2) | N-(4-(7-Chlorobenzo[d]oxazol-2-yl)but-1-en-2-yl)-R-amine (via enamine) or corresponding imine |
Carbometallation: This class of reactions involves the addition of an organometallic reagent across the alkyne's triple bond. beilstein-journals.org This process creates a new carbon-carbon bond and a new organometallic species, which can be trapped by an electrophile in a subsequent step. The regio- and stereoselectivity of the addition are key considerations and are influenced by the metal, ligands, and substrate. For the butynyl group, carbometallation offers a pathway to introduce a variety of substituents at the positions adjacent to the benzoxazole moiety.
Carbocyclization: Gold and other transition metals can catalyze intramolecular cyclization reactions involving the alkyne. nih.govbeilstein-journals.org If the this compound molecule were modified to contain a suitably positioned nucleophile or another unsaturated group, intramolecular carbocyclization could be triggered. For instance, a tandem hydroarylation/cyclization could lead to the formation of novel polycyclic systems.
Reactions Involving the 7-Chloro Substituent
The 7-chloro substituent on the benzoxazole ring is a key site for modification, behaving as a typical aryl halide. Its reactivity allows for the introduction of new functional groups through substitution or coupling reactions, or its removal via dehalogenation.
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for replacing the chloro group, although aryl chlorides are generally less reactive than the corresponding fluorides or activated aryl halides (e.g., those with strong electron-withdrawing groups ortho or para to the leaving group). researchgate.netnih.gov The benzoxazole moiety is moderately electron-withdrawing, which can facilitate the reaction under appropriate conditions. The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion. springernature.com
These reactions generally require strong nucleophiles and may necessitate elevated temperatures and polar aprotic solvents to proceed efficiently. researchgate.netfrontiersin.org
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Alkoxide | Sodium methoxide (NaOMe) | 7-Methoxy-2-(but-3-ynyl)benzo[d]oxazole |
| Amine | Pyrrolidine | 7-(Pyrrolidin-1-yl)-2-(but-3-ynyl)benzo[d]oxazole |
| Thiolate | Sodium thiophenoxide (NaSPh) | 7-(Phenylthio)-2-(but-3-ynyl)benzo[d]oxazole |
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The 7-chloro position of the molecule is amenable to these transformations, although aryl chlorides can be more challenging substrates than aryl bromides or iodides, often requiring specialized catalyst systems with electron-rich, bulky ligands. jk-sci.comacs.orgwuxiapptec.com
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. snnu.edu.cnlibretexts.org It is widely used to synthesize biaryl compounds. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This would be a method to introduce a second alkyne functionality into the molecule.
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.comlibretexts.org This allows for the introduction of vinyl groups at the 7-position.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. jk-sci.comsnnu.edu.cnorganic-chemistry.orgwikipedia.org It is a versatile method for synthesizing aryl amines and has largely replaced harsher classical methods. wikipedia.org
| Reaction Name | Coupling Partner | Bond Formed | Product Example (with Phenyl-based partner) |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Aryl-Aryl (C-C) | 2-(But-3-ynyl)-7-phenylbenzo[d]oxazole |
| Sonogashira | Phenylacetylene | Aryl-Alkynyl (C-C) | 2-(But-3-ynyl)-7-(phenylethynyl)benzo[d]oxazole |
| Heck | Styrene | Aryl-Vinyl (C-C) | 2-(But-3-ynyl)-7-styrylbenzo[d]oxazole |
| Buchwald-Hartwig | Aniline | Aryl-Amino (C-N) | N-Phenyl-2-(but-3-ynyl)benzo[d]oxazol-7-amine |
The removal of the chlorine atom, or reductive dehalogenation, is a useful transformation for synthesizing the corresponding des-chloro analogue, 2-(But-3-ynyl)benzo[d]oxazole. This can be important when the chloro group is used as a blocking group to direct other substitutions before its removal. researchwithrutgers.comorganic-chemistry.org
A common and effective method is catalytic hydrogenation. organic-chemistry.org This typically involves treating the substrate with a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere or using a hydrogen transfer reagent like ammonium formate or sodium hypophosphite. sci-hub.se While aryl bromides are generally reduced more readily, conditions can be optimized for the reduction of aryl chlorides. researchwithrutgers.comorganic-chemistry.orgsci-hub.se Other methods include using nanometric sodium hydride with a lanthanide chloride catalyst or various photocatalytic systems. tandfonline.comorganic-chemistry.org
| Method | Reagents/Catalyst | Product |
|---|---|---|
| Catalytic Hydrogenation | H2 gas, 10% Pd/C, base (e.g., NaHCO3), solvent (e.g., MeOH) | 2-(But-3-ynyl)benzo[d]oxazole |
| Transfer Hydrogenation | Ammonium formate (HCO2NH4), Pd/C | 2-(But-3-ynyl)benzo[d]oxazole |
| Hydride Reduction | Nanometric NaH, catalytic Lanthanide Chloride (e.g., YbCl3) | 2-(But-3-ynyl)benzo[d]oxazole |
Transformations of the Benzoxazole Heterocycle
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of the 7-chlorobenzoxazole system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the fused oxazole ring and the chloro substituent. However, reactions can proceed under forcing conditions. The directing effect of the substituents plays a crucial role in determining the position of substitution.
The chlorine atom at the 7-position is a deactivating but ortho-, para-directing group. quora.comorganicchemistrytutor.comlibretexts.org This is due to the competing effects of its electron-withdrawing inductive effect and its electron-donating resonance effect. The resonance effect, which places a partial negative charge on the ortho and para positions, is typically the dominant factor in directing the incoming electrophile. quora.comorganicchemistrytutor.com
The fused oxazole ring system as a whole is considered an electron-withdrawing group, which further deactivates the benzene ring. The directing influence of the benzoxazole moiety itself is complex. The nitrogen atom has a deactivating effect, while the oxygen atom can donate electron density through resonance.
Considering the combined directing effects, electrophilic attack is most likely to occur at the 4- and 6-positions of the benzoxazole ring, which are ortho and para to the chloro group, respectively. The steric hindrance from the adjacent fused ring might influence the relative yields of the ortho and para products, often favoring the para-substituted product.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Electronic Effects | Predicted Outcome |
| 4 | Ortho to Chloro group | Favorable |
| 5 | Meta to Chloro group | Unfavorable |
| 6 | Para to Chloro group | Most Favorable |
Note: This table represents predicted outcomes based on general principles of electrophilic aromatic substitution and may vary depending on specific reaction conditions.
Nucleophilic Attack and Subsequent Ring-Opening Reactions
The benzoxazole ring is susceptible to nucleophilic attack, particularly at the C2 position, which can lead to ring-opening. This reactivity is enhanced by the electron-withdrawing nature of the fused benzene ring and the chloro substituent.
Under acidic conditions, benzoxazoles can undergo hydrolysis to yield the corresponding 2-aminophenol (B121084) derivative. rsc.orgresearchgate.net For this compound, this would result in the formation of 2-amino-6-chlorophenol (B183061) and but-3-ynoic acid. The reaction proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of water at the C2 position, leading to a tetrahedral intermediate that subsequently collapses. rsc.org
Reactions with other nucleophiles, such as amines, can also occur. Depending on the reaction conditions, this can result in either direct amination at the C2-position or a ring-opening-recyclization pathway. For instance, treatment with secondary amines can lead to the formation of 2-aminobenzoxazoles. researchgate.netresearchgate.netrsc.org In some cases, the reaction of benzoxazoles with benzylamines in the presence of an oxidant like TEMPO can proceed through a ring-opening of the benzoxazole followed by an oxidative condensation to form 2-aryl benzoxazoles. tandfonline.com
A notable transformation is the Smiles rearrangement, which can occur when a suitable nucleophile is tethered to the benzoxazole ring. For example, the reaction of benzoxazole-2-thiol with amines mediated by chloroacetyl chloride proceeds via an intramolecular Smiles rearrangement to afford N-substituted 2-aminobenzoxazoles. nih.govacs.org
Metallation/Lithiation of the Benzoxazole Ring and Associated Instabilities
Direct deprotonation of the benzoxazole ring can be achieved using strong bases. The most acidic proton is at the C2 position, and its removal can be accomplished with organolithium reagents or lithium magnesates. researchgate.netnih.govacs.org However, the resulting 2-lithiobenzoxazole is often unstable and can undergo a ring-opening isomerization to the more stable 2-(isocyano)phenolate. researchgate.netnih.govacs.org
This instability poses a significant challenge for the functionalization of the C2 position via lithiation. The equilibrium between the ring-closed and ring-opened species is influenced by the counterion and the solvent. Trapping of the lithiated intermediate with an electrophile can lead to the desired 2-substituted benzoxazole, but the yields can be variable due to the competing ring-opening pathway. researchgate.netnih.gov
Table 2: Stability of 2-Lithiobenzoxazole Intermediate
| Intermediate | Stability | Consequence |
| 2-Lithio-7-chlorobenzoxazole | Low | Prone to ring-opening |
| 2-(Isocyano)-6-chlorophenolate | High | Thermodynamically favored product of isomerization |
N-Alkylation and Quaternization of the Benzoxazole Nitrogen
The nitrogen atom of the benzoxazole ring is nucleophilic and can be readily alkylated with various alkylating agents, such as alkyl halides, to form benzoxazolium salts. usask.ca This quaternization reaction introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties and reactivity of the heterocyclic system.
The resulting benzoxazolium salts are more susceptible to nucleophilic attack and can serve as precursors for the synthesis of various other derivatives. For instance, they can be used as organocatalysts in reactions like the benzoin condensation. usask.ca The but-3-ynyl group at the 2-position would be retained during this transformation.
Oxidation and Reduction Pathways of the Heterocyclic System
The benzoxazole ring system can undergo both oxidation and reduction, leading to a variety of products.
Oxidation: Oxidative cleavage of the benzoxazole ring can occur under certain conditions. For example, a TEMPO-mediated aerobic oxidation of benzoxazoles in the presence of benzylamines can lead to a ring-opening followed by condensation to form 2-aryl benzoxazoles. tandfonline.com The specifics of the oxidation of this compound would depend on the oxidizing agent and reaction conditions, with potential for reactions at the butynyl side chain as well.
Reduction: Catalytic hydrogenation of benzoxazoles can lead to the cleavage of the N-O bond. For instance, the reduction of 3-substituted benzisoxazoles with hydrogen over a ruthenium catalyst results in the formation of α-substituted o-hydroxybenzylamines. nih.gov A similar reductive cleavage of the C-O bond in the oxazole ring of this compound could potentially occur, leading to a substituted 2-aminophenol derivative. The butynyl group may also be reduced to a butyl group under these conditions, depending on the catalyst and reaction parameters.
Transition-metal-catalyzed hydrogen-transfer reactions have also been employed for the formation of benzoxazoles from aldehydes, which proceeds via an acceptorless oxidation, highlighting the redox chemistry of the system. acs.org
Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 but 3 Ynyl 7 Chlorobenzo D Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(but-3-ynyl)-7-chlorobenzo[d]oxazole, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the benzoxazole (B165842) ring and the aliphatic protons of the butynyl side chain.
The three aromatic protons on the 7-chlorobenzo[d]oxazole (B1359311) core are expected to appear as a complex multiplet or as distinct doublets and triplets in the aromatic region (typically δ 7.0-8.0 ppm). The electron-withdrawing effect of the chlorine atom and the oxazole (B20620) ring will influence their chemical shifts. The proton at position 4 (H-4) is anticipated to be the most deshielded due to its proximity to the electronegative oxygen and nitrogen atoms of the oxazole ring.
The butynyl side chain protons will give rise to characteristic signals in the aliphatic region. The methylene (B1212753) protons adjacent to the benzoxazole ring (H-1') are expected to resonate as a triplet. The other methylene protons (H-2') will also likely appear as a triplet of triplets, due to coupling with both the adjacent methylene protons and the terminal alkyne proton. The terminal alkyne proton (H-4') is expected to be a triplet, a characteristic feature of terminal alkynes. openochem.org
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 7.6 - 7.8 | d | ~8.0 |
| H-5 | 7.2 - 7.4 | t | ~8.0 |
| H-6 | 7.3 - 7.5 | d | ~8.0 |
| H-1' | 3.1 - 3.3 | t | ~7.0 |
| H-2' | 2.6 - 2.8 | tt | ~7.0, ~2.5 |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.
The benzoxazole ring carbons are expected to resonate in the aromatic region (δ 110-165 ppm). The carbon atom at position 2 (C-2), attached to the butynyl group, is predicted to have a chemical shift in the range of δ 160-165 ppm. The carbon bearing the chlorine atom (C-7) will also have a characteristic chemical shift influenced by the halogen.
The carbons of the butynyl side chain will appear in the aliphatic region. The sp-hybridized carbons of the alkyne (C-3' and C-4') are expected around δ 70-85 ppm, while the sp³-hybridized methylene carbons (C-1' and C-2') will be found further upfield. openochem.orgchemicalbook.com
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 162 - 165 |
| C-3a | 148 - 152 |
| C-4 | 118 - 122 |
| C-5 | 124 - 128 |
| C-6 | 120 - 124 |
| C-7 | 128 - 132 |
| C-7a | 140 - 144 |
| C-1' | 25 - 30 |
| C-2' | 18 - 22 |
| C-3' | 80 - 85 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between H-4, H-5, and H-6 on the aromatic ring, and along the butynyl chain between H-1', H-2', and H-4'.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for all protonated carbons by correlating the signals in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between different parts of the molecule. For example, correlations between the H-1' protons and C-2 of the benzoxazole ring, as well as with C-2' and C-3' of the butynyl chain, would confirm the attachment of the side chain to the heterocyclic core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While there are no stereochemical assignments to be made for this molecule, NOESY could help in confirming the assignments of the aromatic protons by showing through-space correlations between them.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry provides a very accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₁₁H₈ClN₂O) is 205.0345. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula. Due to the presence of chlorine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would also be observed. nih.gov
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M]⁺ (C₁₁H₈³⁵ClN₂O) | 205.0345 |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion) and analysis of the resulting fragment ions. This provides valuable information about the structure of the molecule.
A plausible fragmentation pathway for this compound would involve initial cleavage of the butynyl side chain. A common fragmentation for terminal alkynes is the loss of a hydrogen radical to form a stable propargyl cation, resulting in an [M-1]⁺ peak. jove.com Another likely fragmentation is the cleavage of the bond between the methylene group and the benzoxazole ring, leading to the formation of a stable 7-chlorobenzoxazolyl cation. Further fragmentation of the benzoxazole ring could involve the loss of CO and HCN.
Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Structure |
|---|---|
| 204 | [M-H]⁺ |
| 152 | [M-C₄H₅]⁺ (7-chlorobenzoxazolyl cation) |
| 124 | [M-C₄H₅-CO]⁺ |
| 97 | [M-C₄H₅-CO-HCN]⁺ |
Ionization Techniques (e.g., Electrospray Ionization (ESI), Electron Ionization (EI), Inductively Coupled Plasma Mass Spectrometry (ICP-MS))
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For this compound, both soft and hard ionization techniques can be employed to gain comprehensive structural information.
Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly useful for polar and thermally labile molecules. For this compound, which possesses a nitrogen atom in the oxazole ring capable of protonation, ESI in positive ion mode would likely yield a prominent protonated molecule [M+H]⁺. This allows for the unambiguous determination of the molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable in the [M+H]⁺ peak cluster, providing a clear signature for the presence of chlorine. Fragmentation in ESI is typically minimal but can be induced by increasing the cone voltage, which may lead to the loss of the butynyl side chain.
Electron Ionization (EI): In contrast to ESI, Electron Ionization is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This results in the formation of a molecular ion (M⁺) and extensive fragmentation. The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak, whose isotopic distribution would again confirm the presence of a chlorine atom. The fragmentation pattern would provide valuable structural information. Key fragmentation pathways would likely include the cleavage of the butynyl group, leading to characteristic fragment ions. For instance, the loss of a propargyl radical (•C₃H₃) or an entire butynyl radical (•C₄H₅) would result in significant fragment peaks. The stable benzoxazole ring would likely remain intact, and its characteristic fragmentation pattern could also be observed.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While ESI and EI are primarily used for molecular analysis, ICP-MS is a powerful technique for elemental analysis, capable of detecting metals and some non-metals at very low concentrations. tandfonline.com For the analysis of this compound, ICP-MS would not be the primary tool for structural elucidation. However, it could be employed to quantify the chlorine content of a sample with high precision after appropriate sample digestion to convert the organically bound chlorine into an ionic form. tandfonline.com This would be particularly useful in confirming the elemental composition determined by other methods.
Table 1: Predicted Mass Spectrometric Data for this compound
| Ionization Technique | Expected Key Ions | Information Obtained |
| ESI (Positive Mode) | [M+H]⁺, [M+Na]⁺ | Molecular weight confirmation, Isotopic pattern of Chlorine |
| EI | M⁺, [M-C₃H₃]⁺, [M-C₄H₅]⁺, Benzoxazole fragments | Molecular weight, Structural fragmentation pattern, Confirmation of functional groups |
| ICP-MS | ³⁵Cl⁺, ³⁷Cl⁺ | Elemental composition (Chlorine quantification) |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features: the benzoxazole ring, the terminal alkyne, and the carbon-chlorine bond.
The benzoxazole core itself gives rise to a series of characteristic vibrations. researchgate.netcdnsciencepub.com Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The C=N stretching vibration of the oxazole ring typically appears around 1650-1550 cm⁻¹. The C-O-C stretching of the oxazole ring will also produce strong absorptions, usually in the 1280-1200 cm⁻¹ region. magritek.com Aromatic C=C stretching vibrations will be observed as a series of bands in the 1600-1450 cm⁻¹ range.
The most diagnostic peaks for the 2-(But-3-ynyl) substituent would be those associated with the terminal alkyne. A sharp, and relatively weak, C≡C-H stretching vibration is expected to appear around 3300 cm⁻¹. The C≡C triple bond stretching vibration itself typically absorbs in the 2150-2100 cm⁻¹ region. This peak is often of weak to medium intensity. The presence of these two bands would be strong evidence for the terminal alkyne functionality.
Finally, the C-Cl bond of the 7-chloro substituent on the benzene (B151609) ring will have a characteristic stretching vibration. The position of this band can vary depending on the aromatic substitution pattern, but it is generally found in the 850-550 cm⁻¹ region. researchgate.net Due to the complexity of this "fingerprint" region of the IR spectrum, the assignment of this specific band can sometimes be challenging.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Alkyne C-H | Stretch | ~3300 |
| Aromatic C-H | Stretch | 3100-3000 |
| C≡C | Stretch | 2150-2100 |
| C=N (Oxazole) | Stretch | 1650-1550 |
| Aromatic C=C | Stretch | 1600-1450 |
| C-O-C (Oxazole) | Stretch | 1280-1200 |
| C-Cl | Stretch | 850-550 |
Elemental Analysis (Combustion Analysis) for Stoichiometric Composition Verification
Elemental analysis, specifically combustion analysis, is a cornerstone technique for determining the empirical formula of a pure organic compound. accessengineeringlibrary.com This method provides the mass percentages of carbon, hydrogen, nitrogen, and other elements, which can then be used to verify the stoichiometric composition of this compound.
The procedure involves the complete combustion of a precisely weighed sample of the compound in a stream of oxygen at high temperatures. The combustion products—carbon dioxide, water, and nitrogen oxides—are collected and quantified. The amount of carbon and hydrogen in the original sample is determined from the mass of carbon dioxide and water produced, respectively. For nitrogen analysis, the nitrogen oxides are reduced to nitrogen gas, which is then measured.
For halogen-containing compounds like this compound, a specific analytical procedure is required to determine the chlorine content. chromatographyonline.com One common method involves combustion in the presence of a substance that can trap the resulting hydrogen chloride, followed by titration or ion chromatography to quantify the chloride. nih.gov
The theoretical elemental composition of this compound (C₁₁H₇ClN₂O) is:
Carbon (C): 60.43%
Hydrogen (H): 3.23%
Chlorine (Cl): 16.22%
Nitrogen (N): 12.81%
Oxygen (O): 7.32% (often determined by difference)
The experimentally determined percentages from combustion analysis should closely match these theoretical values to confirm the compound's elemental composition and purity.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.01 | 11 | 132.11 | 60.43% |
| Hydrogen | H | 1.01 | 7 | 7.07 | 3.23% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.22% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 12.81% |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.32% |
| Total | 218.65 | 100.00% |
X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anchor-publishing.com If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide an unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. nih.govmdpi.com
The analysis would confirm the planar nature of the benzoxazole ring system. It would also reveal the conformation of the butynyl side chain relative to the heterocyclic core. The solid-state packing of the molecules in the crystal lattice would be elucidated, showing any intermolecular interactions such as π-π stacking of the aromatic rings or other weaker interactions.
The data obtained from X-ray crystallography are considered the "gold standard" for structural proof and can be used to validate the structural assignments made by other spectroscopic methods. For instance, the bond lengths determined by crystallography would reflect the hybridization states of the atoms, confirming the presence of the C≡C triple bond and the aromatic system. The precise location of the chlorine atom on the benzoxazole ring would also be unequivocally established.
While no specific crystal structure for this compound is publicly available, the general principles of X-ray crystallography and the expected structural features can be described. The resulting crystal structure would provide invaluable insight into the molecule's steric and electronic properties in the solid state.
Table 4: Expected Information from X-ray Crystallography of this compound
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise 3D position of each atom in the molecule. |
| Bond Lengths | The distances between bonded atoms, confirming bond orders. |
| Bond Angles | The angles between adjacent bonds, defining molecular geometry. |
| Torsional Angles | The dihedral angles, describing the conformation of the molecule. |
| Intermolecular Interactions | Details of how the molecules pack together in the crystal. |
Computational and Theoretical Investigations of 2 but 3 Ynyl 7 Chlorobenzo D Oxazole
Quantum Chemical Analysis
Quantum chemical analysis provides fundamental insights into the electronic structure, stability, and reactivity of a molecule. For a comprehensive study of 2-(but-3-ynyl)-7-chlorobenzo[d]oxazole, a combination of theoretical approaches would be employed.
Density Functional Theory (DFT) is a robust method for calculating the electronic structure and a variety of molecular properties. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties. researchgate.net
Key molecular properties that would be elucidated include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. The presence of the chloro and butynyl substituents on the benzoxazole (B165842) core would influence the electron distribution across the molecule. The chlorine atom, being electronegative, is expected to draw electron density, while the butynyl group, with its sp-hybridized carbons, can also act as an electron-withdrawing group.
The calculated infrared spectrum from these computations would predict the characteristic vibrational modes of the molecule, aiding in its experimental identification. Furthermore, properties such as dipole moment, polarizability, and hyperpolarizability could be determined, which are crucial for understanding the molecule's interaction with external electric fields and its potential applications in nonlinear optics. researchgate.net
A representative table of calculated electronic properties for a series of benzoxazole derivatives is presented below to illustrate the type of data obtained from DFT studies.
| Property | Benzoxazole | 2-Phenylbenzoxazole | 2-(p-tolyl)benzoxazole |
| Total Energy (Hartree) | -397.3 | -628.8 | -668.1 |
| Dipole Moment (Debye) | 1.65 | 1.52 | 1.68 |
| Polarizability (a.u.) | 98.4 | 182.3 | 196.5 |
This table is illustrative and based on data for related benzoxazole compounds. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis for predicting the reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, and the energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. researchgate.net
For this compound, the HOMO is likely to be localized on the electron-rich benzoxazole ring system, while the LUMO may be distributed over the entire molecule, including the butynyl side chain. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). nih.gov
The chloro-substituent is expected to lower the energy of both the HOMO and LUMO due to its electron-withdrawing nature. The butynyl group can also influence the FMO energies and their spatial distribution. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. semanticscholar.org
Below is an illustrative table of FMO energies for some substituted benzoxazoles, demonstrating the influence of different substituents on these key parameters.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Compound 1 | -5.61 | -1.33 | 4.28 |
| Compound 2 | -5.40 | -1.61 | 3.79 |
| Compound 3 | -5.71 | -1.55 | 4.16 |
This table is based on data for biologically active benzoxazole derivatives and serves as an example. semanticscholar.org
Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify the most favorable reaction pathway. A crucial aspect of this is the characterization of transition states, which are the energy maxima along the reaction coordinate.
For instance, the terminal alkyne of the butynyl group is a versatile functional group that can participate in various reactions such as cycloadditions, couplings, and hydrations. acs.org Reaction pathway modeling could elucidate the mechanisms of these transformations. For example, in a palladium-catalyzed cyclization reaction, DFT calculations could be used to model the oxidative addition, migratory insertion, and reductive elimination steps, providing insights into the energetics and feasibility of the catalytic cycle. rsc.org
Similarly, the formation of the benzoxazole ring itself can be modeled. Studies on the cyclization of o-aminophenols have used computational methods to explore different proposed mechanisms, such as those involving oxidative pathways or the formation of intermediate species. researchgate.netnih.gov These models help in understanding the factors that control the reaction's efficiency and selectivity.
The butynyl side chain of this compound introduces conformational flexibility. Conformation analysis aims to identify the stable conformations (rotamers) of the molecule and to determine their relative energies. This is typically achieved by systematically rotating the single bonds in the side chain and calculating the energy at each step to find the energy minima.
For the butynyl group, rotation around the C-C single bonds will lead to different spatial arrangements of the terminal alkyne relative to the benzoxazole ring. Energy minimization calculations for each identified conformer would provide their optimized geometries and relative stabilities. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or in the solid state. Studies on other 2-substituted benzoxazoles have shown that the nature of the substituent significantly affects the conformational preferences. mdpi.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Sampling
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.
For this compound, an MD simulation, typically in a solvent to mimic realistic conditions, would reveal the molecule's conformational dynamics. This would involve observing the transitions between different stable conformations identified through conformation analysis and determining the timescales of these motions. Such simulations are particularly valuable for understanding the flexibility of the butynyl side chain and how it explores its conformational space.
MD simulations can also provide information about the solvation of the molecule, showing how solvent molecules arrange themselves around the solute and the nature of their interactions. This is important for understanding the molecule's solubility and its behavior in solution. Research on other halogenated heterocyclic compounds has successfully used MD simulations to model their interactions in complex environments. researchgate.net
In Silico Modeling of Chemical Interactions and Structure-Reactivity Relationships
In silico modeling encompasses a range of computational techniques used to predict the chemical interactions and reactivity of molecules. For this compound, this could involve developing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.
QSAR studies correlate variations in the chemical structure of a series of compounds with their biological activity. researchgate.net For a set of benzoxazole derivatives, QSAR models could be developed to predict their activity based on calculated molecular descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Such models are valuable in medicinal chemistry for designing new compounds with improved activity. nih.govresearchgate.net
Similarly, QSPR models can be used to predict various physicochemical properties of the molecule, such as boiling point, solubility, or chromatographic retention times, based on its structure. These models are useful in chemical engineering and materials science for predicting the behavior of new compounds. The presence of the chloro and butynyl groups would be key descriptors in any QSAR or QSPR model for this class of compounds.
Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)
Theoretical predictions of NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies for this molecule would typically involve geometry optimization of its structure at a specific level of theory, followed by the calculation of these spectroscopic parameters. These computational approaches have been successfully applied to a variety of benzoxazole and related heterocyclic structures. bohrium.comresearchgate.netresearchgate.netias.ac.inresearchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts
The prediction of NMR chemical shifts is a standard application of computational chemistry that aids in the structural elucidation of organic molecules. rsc.orgnih.gov For this compound, theoretical calculations would provide valuable data for assigning the signals in its ¹H and ¹³C NMR spectra.
The general approach involves using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework to calculate the isotropic shielding constants of the nuclei. nih.gov These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often enhanced by applying scaling factors derived from correlations between experimental and calculated data for similar compounds. ias.ac.in
Based on the structure of this compound, the following tables present hypothetical, yet illustrative, predicted ¹H and ¹³C NMR chemical shifts. These tables are constructed based on typical chemical shift ranges for the functional groups present in the molecule and are intended to represent the type of data that would be generated from a computational study.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |
| H (aromatic) | 7.20 - 7.80 | m |
| H (alkynyl) | 2.00 - 2.50 | t |
| H (methylene, adjacent to alkyne) | 2.60 - 3.00 | dt |
| H (methylene, adjacent to oxazole) | 3.10 - 3.50 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C (oxazole, C=N) | 160 - 165 |
| C (aromatic, C-Cl) | 115 - 125 |
| C (aromatic, C-O) | 140 - 150 |
| C (aromatic, other) | 110 - 140 |
| C (alkynyl, terminal) | 70 - 75 |
| C (alkynyl, internal) | 80 - 85 |
| C (methylene, adjacent to alkyne) | 20 - 25 |
| C (methylene, adjacent to oxazole) | 25 - 30 |
Predicted IR Frequencies
Theoretical calculations of IR spectra provide valuable information about the vibrational modes of a molecule, which can be correlated with its functional groups. kbhgroup.in For this compound, a computational analysis would predict the frequencies and intensities of its characteristic IR absorption bands.
The process typically involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. Due to the inherent approximations in the theoretical models, these calculated frequencies are often systematically higher than the experimental values. Therefore, it is a common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. ias.ac.in
The predicted IR spectrum for this compound would be expected to show characteristic peaks corresponding to the vibrations of its key functional groups. A hypothetical table of these predicted frequencies is presented below.
Table 3: Predicted IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretch (alkyne) | 3300 - 3310 |
| C-H stretch (aromatic) | 3050 - 3100 |
| C-H stretch (aliphatic) | 2850 - 2960 |
| C≡C stretch (alkyne) | 2110 - 2140 |
| C=N stretch (oxazole) | 1610 - 1630 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O-C stretch (oxazole) | 1240 - 1260 |
| C-Cl stretch | 700 - 800 |
It is important to reiterate that the data presented in these tables are illustrative and represent the expected outcomes of computational studies based on established methodologies for similar compounds. nih.govresearchgate.net Definitive spectroscopic data for this compound would require specific theoretical calculations or experimental measurements.
Advanced Research Applications and Future Directions in Functionalized Benzoxazole Chemistry
Development of 2-(But-3-ynyl)-7-chlorobenzo[d]oxazole as a Key Building Block in Complex Molecule Synthesis
The unique arrangement of a terminal alkyne and an aryl chloride on the benzoxazole (B165842) core positions this compound as a powerful and versatile building block for the synthesis of complex molecules. Its utility stems from the ability to exploit the differential reactivity of the two functional groups, allowing for programmed, stepwise elaboration of the molecular structure.
The terminal alkyne is primed for a variety of powerful coupling reactions. Most notably, it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable 1,2,3-triazole rings. This reaction is exceptionally robust and can be used to link the benzoxazole unit to other molecules, including biomolecules, polymers, or other complex organic fragments. Furthermore, the alkyne can undergo Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides, to form new carbon-carbon bonds. beilstein-journals.org This provides a direct method for extending the carbon skeleton and constructing conjugated systems.
Concurrently, the 7-chloro substituent serves as a handle for a different set of cross-coupling reactions. It is a classic substrate for Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This reactivity allows for the introduction of a wide array of substituents at the C7-position, including aryl, heteroaryl, alkyl, and amino groups. The sequential application of alkyne-based chemistry followed by aryl halide-based chemistry (or vice versa) opens a clear and logical pathway to highly decorated benzoxazole derivatives that would be difficult to access through other means. This strategic orthogonality makes this compound a key precursor for building libraries of compounds for drug discovery and materials science exploration. acs.org
Exploration of Novel Reaction Methodologies Utilizing the Compound's Distinct Functional Groups
The presence of both an electron-rich alkyne and an electron-deficient aryl halide on the same scaffold invites the exploration of novel reaction methodologies. The terminal alkyne is a versatile functional group that can undergo a wide range of transformations beyond standard coupling reactions, including hydration to form ketones, hydroamination, and various cycloaddition reactions. rsc.orgepfl.ch
One area of exploration is the development of tandem or cascade reactions where both functional groups participate in a single, orchestrated sequence. For instance, a process could be envisioned where an initial Sonogashira coupling at the C7-chloro position introduces a new group containing a reactive partner for the alkyne. A subsequent intramolecular reaction, such as an ene-yne cyclization or a [2+2+2] cycloaddition, could then be triggered to rapidly build molecular complexity and construct polycyclic systems fused to the benzoxazole core.
The development of chemo- and regioselective catalytic systems is paramount. A significant challenge and opportunity lie in designing catalysts that can selectively activate one functional group in the presence of the other under identical or similar reaction conditions. For example, a palladium catalyst system might be optimized to favor Suzuki coupling at the aryl chloride at a lower temperature, leaving the alkyne untouched for a subsequent copper-catalyzed click reaction. Conversely, conditions for electrophilic activation of the alkyne could be developed that are compatible with the aryl chloride.
| Reaction Type | Functional Group | Typical Catalyst/Reagents | Potential Product Class |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | Aryl/Vinyl-substituted Alkynes |
| Click Chemistry (CuAAC) | Terminal Alkyne | CuSO₄, Sodium Ascorbate | 1,2,3-Triazoles |
| Suzuki Coupling | Aryl Chloride | Pd(OAc)₂, Ligand (e.g., SPhos), Base | Biaryl Compounds |
| Buchwald-Hartwig Amination | Aryl Chloride | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | Aryl Amines |
| Hydroalkynylation | Terminal Alkyne | Gold or Platinum Catalysts | Functionalized Alkenes |
Strategies for Derivatization to Access Diverse Chemical Space
The true power of this compound as a scaffold lies in its potential for extensive derivatization. A systematic and combinatorial approach to its modification can grant access to a vast and diverse chemical space, which is highly valuable for screening in drug discovery and materials science. mdpi.com
A divergent synthetic strategy can be employed, starting from this central building block. In the first vector of diversification, the terminal alkyne can be reacted with a library of azides via CuAAC to generate a wide array of triazole-substituted benzoxazoles. Each azide (B81097) partner can introduce new functionalities, such as different alkyl chains, aromatic rings, or solubilizing groups.
In a second, parallel vector, the aryl chloride can be subjected to various palladium-catalyzed cross-coupling reactions. A library of boronic acids (for Suzuki coupling) or amines (for Buchwald-Hartwig coupling) can be used to introduce diverse substituents at the C7-position.
The most powerful strategy involves a two-dimensional matrix approach. An initial library of alkyne-derivatized products can each be subjected to a second round of diversification at the aryl chloride position. For example, reacting the parent compound with ten different azides, and then reacting each of the ten resulting products with ten different boronic acids, would rapidly generate one hundred unique, complex molecules from a single starting material. This matrix-based approach allows for a systematic exploration of structure-activity relationships (SAR), where the effect of substituents at both the C2 and C7 positions on a desired property (e.g., biological activity, fluorescence) can be efficiently mapped. bwise.kr
Mechanistic Studies on the Reactivity Profile of the Alkyne and Aryl Halide Moieties
A deeper understanding of the electronic interplay between the alkyne and aryl halide moieties is crucial for optimizing existing reactions and designing new ones. The benzoxazole ring itself has a distinct electronic character that influences the reactivity of its substituents. Mechanistic studies, combining experimental kinetics and computational modeling, can elucidate this relationship.
For the aryl halide, key questions involve the oxidative addition step in palladium-catalyzed coupling cycles. Computational studies can model the transition state energies for this step and predict how the electronic nature of the 2-(but-3-ynyl) group influences the C-Cl bond activation. It is plausible that the alkyne, despite being separated by the oxazole (B20620) ring, could exert a subtle electronic effect on the C7-position, potentially altering its reactivity compared to a simpler 7-chlorobenzoxazole.
For the alkyne, mechanistic studies can focus on its acidity and coordination to metal catalysts. rsc.org The pKa of the terminal alkyne proton is a critical parameter for reactions involving acetylide formation, such as Sonogashira and Glaser couplings. This value is influenced by the electron-withdrawing nature of the benzoxazole ring system. Furthermore, the coordination geometry and binding affinity of the alkyne to various transition metals (e.g., Cu, Pd, Au) can be modeled to predict reactivity in different catalytic cycles. Understanding these fundamental properties will enable more rational catalyst selection and reaction design, potentially leading to the discovery of novel, highly selective transformations. researchgate.net
| Parameter | Alkyne Moiety | Aryl Halide Moiety | Investigative Technique |
| Bond Dissociation Energy | C-H (terminal) | C-Cl (aromatic) | Density Functional Theory (DFT) |
| Acidity (pKa) | Terminal Proton | (Not applicable) | Experimental Titration / DFT Calculation |
| Reaction Kinetics | Rate of CuAAC / Sonogashira | Rate of Suzuki / Buchwald-Hartwig | In-situ Spectroscopy (NMR, IR) |
| Transition State Analysis | Cycloaddition Pathways | Oxidative Addition Barriers | Computational Chemistry |
Future Research Opportunities and Challenges in the Synthesis and Transformation of Multifunctional Benzoxazoles
The field of multifunctional benzoxazoles, exemplified by this compound, is rich with opportunities but also presents distinct challenges. A primary challenge is the development of scalable and efficient syntheses for these building blocks. Multi-step syntheses often suffer from cumulative yield losses, making the starting materials expensive and limiting their widespread application. The development of one-pot or flow-chemistry processes for the synthesis of such molecules is a key area for future research. nih.gov
Future opportunities lie in the application of these building blocks in novel contexts. In materials science, incorporating these units into polymers or metal-organic frameworks could lead to materials with tailored electronic or photophysical properties. The rigid benzoxazole core combined with the conjugated systems that can be built from the alkyne and aryl halide handles makes them attractive for organic electronics.
In medicinal chemistry, the challenge is to design and synthesize derivatives that have potent and selective biological activity. The diverse libraries generated from this scaffold can be screened against a wide range of biological targets. A significant opportunity exists in using this building block for the synthesis of targeted covalent inhibitors, where the alkyne could serve as a latent reactive group (a "warhead") that forms a covalent bond with a specific amino acid residue in a protein target.
Furthermore, the development of new catalytic methods that can perform late-stage functionalization on complex molecules derived from this scaffold is a major frontier. Imagine a complex drug candidate synthesized using the alkyne and aryl chloride handles; a new C-H activation methodology that could then selectively modify a position on the benzene (B151609) portion of the benzoxazole ring would be an incredibly powerful tool for fine-tuning molecular properties without redesigning the entire synthesis. Overcoming these challenges and capitalizing on these opportunities will ensure that multifunctional benzoxazoles remain a vibrant and productive area of chemical research.
Q & A
Q. What are the common synthetic routes for preparing 2-(But-3-ynyl)-7-chlorobenzo[d]oxazole, and how can reaction conditions be optimized?
- Methodological Answer : Benzo[d]oxazole derivatives are typically synthesized via condensation reactions between substituted benzaldehydes and amino precursors. For example, refluxing substituted benzaldehydes with 4-amino-triazole derivatives in ethanol with glacial acetic acid as a catalyst yields oxazole intermediates . To introduce the but-3-ynyl group, alkyne-functionalized intermediates can be coupled using Sonogashira or Huisgen cycloaddition reactions. Optimization involves adjusting solvent polarity (e.g., absolute ethanol for solubility), acid catalyst concentration (e.g., 5 drops glacial acetic acid), and reflux duration (e.g., 4 hours) to maximize yield .
Q. How is the structure of this compound characterized post-synthesis?
- Methodological Answer : Characterization involves a combination of spectroscopic and computational techniques:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with chlorine substituents causing distinct deshielding effects.
- IR Spectroscopy : Stretching frequencies for C-Cl (~750 cm) and alkyne C≡C (~2100 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, though this requires high-purity crystals .
Q. What initial biological screening approaches are used to evaluate 7-chloro-oxazole derivatives?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion or microbroth dilution methods assess activity against Gram-positive/negative bacteria and fungi. Chlorine substituents enhance lipophilicity, improving membrane penetration .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) evaluate selectivity.
- Enzyme Inhibition Studies : Fluorescence-based assays target enzymes like aromatase or tyrosine kinases, leveraging the oxazole scaffold’s affinity for hydrophobic binding pockets .
Advanced Research Questions
Q. How does benzannulation at the oxazole moiety influence the ESIPT (Excited-State Intramolecular Proton Transfer) mechanism, and what computational methods are appropriate to model this effect?
- Methodological Answer : Benzannulation extends π-conjugation, altering charge transfer character and ESIPT energy barriers. For 7-chloro derivatives, hybrid DFT functionals (e.g., B3LYP/6-31+G(d)) with IEFPCM solvation models accurately predict vertical transition energies and proton-transfer barriers. Meta-hybrid functionals (e.g., M06-2X) overestimate emission energies, making B3LYP or PBE0 preferable for simulating Stokes shifts . IR vibrational analysis of O-H stretching modes (~3000 cm) further quantifies H-bond strength changes post-benzannulation .
Q. How can researchers resolve contradictions in fluorescence emission data for ESIPT-active 7-chloro-oxazole derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity, substituent electronic effects, or computational methodology. To address this:
- Experimental : Use time-resolved fluorescence to differentiate dual emission bands and quantify quantum yields in solvents of varying polarity (e.g., hexane vs. DMSO).
- Computational : Compare multiple DFT functionals (B3LYP vs. CAM-B3LYP) to identify systematic errors. For 7-chloro derivatives, B3LYP reproduces experimental emission wavelengths within ±10 nm .
Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO) at the 4-position of the oxazole ring to increase electrophilicity and enzyme binding.
- Click Chemistry : Utilize the but-3-ynyl group for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append bioactive moieties (e.g., triazoles) .
- In Silico Screening : Docking studies (AutoDock Vina) with protein targets (e.g., EGFR kinase) prioritize derivatives with optimal binding energies (<-8 kcal/mol) .
Q. How can researchers address low yields in the cyclization step during oxazole synthesis?
- Methodological Answer : Low yields may stem from incomplete ring closure or side reactions. Mitigation strategies include:
- Acid Catalysis : Optimize HSO or PCl concentrations to stabilize intermediates. For example, 70 mol% NHCl in methanol/water (15:1) improves cyclization efficiency .
- Temperature Control : Gradual heating (e.g., 100°C for 2 hours) prevents decomposition of nitro or chloro substituents .
- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) removes unreacted aldehyde or byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
